![molecular formula C12H28O6P2 B1260064 Phosphonic acid, 1,12-dodecanediylbis- CAS No. 7450-59-1](/img/structure/B1260064.png)
Phosphonic acid, 1,12-dodecanediylbis-
Overview
Description
Phosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. They are known for their wide range of applications due to their structural analogy with the phosphate moiety, which lends them unique coordination and supramolecular properties. These properties have been utilized in various fields, including bioactive compounds (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Synthesis Analysis
The synthesis of phosphonic acids can be approached through various methods, including the dealkylation of dialkyl phosphonates using acidic conditions or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis. These methods are among the best for preparing phosphonic acids due to their efficiency and the direct production of the phosphonic acid functional group alongside the formation of the P–C bond (Sevrain et al., 2017).
Molecular Structure Analysis
Phosphonic acids' molecular structures are significantly influenced by their phosphonate groups, which participate in forming complex structures with metals. For instance, in metal organophosphonates, the phosphonate ligands exhibit versatile coordination modes that lead to the formation of structures ranging from one-dimensional chains to three-dimensional frameworks. These interactions are crucial in synthesizing materials with novel properties (Konar et al., 2008).
Chemical Reactions and Properties
Phosphonic acids undergo various chemical reactions, reflecting their chemical properties. For instance, their ability to form stable bonds with metal ions is exploited in designing coordination compounds with unique structural features. These compounds exhibit behaviors such as antiferromagnetic interactions due to the metal centers' connectivity, demonstrating the phosphonic acids' role in facilitating specific chemical properties (Konar & Clearfield, 2008).
Physical Properties Analysis
The physical properties of phosphonic acids, such as solubility and thermal stability, are influenced by their molecular structure. Phosphonic acids with sterically hindered groups tend to be highly soluble in common organic solvents, which is a desirable trait for various applications. These properties are crucial for the acids' use in surface modification, where solvent compatibility and thermal stability are essential (Nolde, Schürmann, & Mehring, 2007).
Chemical Properties Analysis
Phosphonic acids' chemical properties, such as acidity and reactivity towards metal ions, make them valuable in synthesis and catalysis. Their ability to form stable, coordinate bonds with metal ions allows for the development of materials with desired chemical and physical properties. This aspect is particularly relevant in the synthesis of metal-organophosphonate frameworks, which can have applications ranging from catalysis to material science (Schull & Knight, 2005).
Scientific Research Applications
Bioactive Properties and Medical Applications Phosphonic acids, including 1,12-dodecanediylbis-phosphonic acid, have been utilized for their bioactive properties. This includes applications in drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with the phosphate moiety lends them to various biochemical applications in medicine and biology (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Surface Modification and Analytical Uses The application of phosphonic acids extends to the modification of surfaces and analytical purposes. They are employed in the functionalization of surfaces to create hybrid materials and are used in analytical methods due to their unique chemical properties (Sevrain et al., 2017).
Nanomaterials and Electronic Devices Phosphonic acids are increasingly used for controlling surface and interface properties in the development of nanomaterials and electronic devices. Their ability to modify the surface characteristics of inorganic substrates is pivotal in creating advanced materials for electronics and optoelectronics (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).
Polymer Science In polymer science, phosphonic acids play a role in the transesterification polymerization of polyphosphonate oligomers. This application is significant in the creation of modified polymers with unique properties for various industrial applications (Myrex, Farmer, Gray, Wright, Dees, Bharara, Byrd, & Branham, 2003).
Self-Assembled Monolayers in Thin-Film Transistors Phosphonic acid derivatives have been used to create self-assembled monolayers (SAMs) on surfaces like Si/SiO2, influencing the crystallization and morphology in thin-film transistors. This application demonstrates the versatility of phosphonic acids in advanced material engineering and semiconductor technology (Liu & Luo, 2014).
Hybrid Capacitors and Energy Storage Phosphonic acids have been used in the surface-initiated polymerization from nanoparticles, like barium titanate, for applications in hybrid capacitors. This demonstrates their potential in energy storage technologies and the creation of materials with high permittivity and mechanical flexibility (Paniagua, Kim, Henry, Kumar, Perry, & Marder, 2014).
Synthesis of High Nuclearity Metal Clusters The synthesis of high nuclearity metal clusters using phosphonic acid ligands demonstrates their role in the field of inorganic chemistry. These metal clusters have applications in magnetic measurements and structural characterization (Konar & Clearfield, 2008).
Mechanism of Action
Target of Action
It’s known that the compound is mainly used as a surface-active agent and dispersant . In this role, it interacts with various substances to enhance their stability and fluidity.
Mode of Action
As a surface-active agent and dispersant, it likely interacts with its targets by reducing surface tension and preventing aggregation, thereby enhancing the stability and fluidity of the substances it is mixed with .
Pharmacokinetics
It’s known that the compound is a solid, usually appearing as white crystals . It’s insoluble in water but can dissolve in some organic solvents, such as methanol and dichloromethane . These properties may influence its bioavailability.
Result of Action
As a surface-active agent and dispersant, it likely enhances the stability and fluidity of the substances it is mixed with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (12-Phosphonododecyl)phosphonic acid. For instance, its solubility in water and organic solvents can affect its distribution and interaction with other substances . Additionally, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances, which could trigger dangerous chemical reactions .
Safety and Hazards
properties
IUPAC Name |
12-phosphonododecylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFDRNIALBIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074930 | |
Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7450-59-1 | |
Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (12-Phosphonododecyl)phosphonic acid used to modify the surface of the ZnAl alloy powder before encapsulation?
A1: ZnAl alloys, while promising as low melting point particulates (LMPPs) in self-healing metal-matrix composites, are prone to reacting with water and forming uneven oxide/hydroxide layers on their surface. These layers can negatively impact the uniformity and effectiveness of the ceramic encapsulation. (12-Phosphonododecyl)phosphonic acid forms a hydrophobic self-assembled monolayer (SAM) on the surface of the ZnAl powder []. This hydrophobic layer acts as a barrier, preventing extensive hydrogen evolution and the formation of undesirable surface layers during the aqueous sol-gel process. This ultimately leads to a more uniform and effective ceramic encapsulation.
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